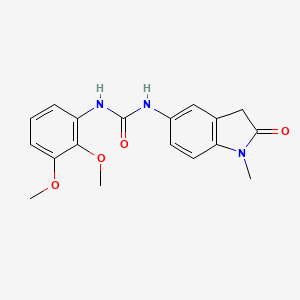![molecular formula C11H10F3NO4 B2786315 2-Acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid CAS No. 1404624-89-0](/img/structure/B2786315.png)
2-Acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid, also known as TFAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen, and it has been found to possess unique biochemical and physiological properties that make it a valuable tool for researchers in a variety of fields.
作用機序
The mechanism of action of 2-Acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid involves the inhibition of COX-2, which leads to a decrease in the production of inflammatory prostaglandins. This inhibition occurs through the binding of this compound to the active site of the COX-2 enzyme, which prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. This results in a reduction in inflammation and pain, as well as a decrease in the risk of cancer development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and multifaceted, and they depend on a variety of factors such as dose, duration of exposure, and route of administration. Some of the key effects of this compound include the reduction of inflammation and pain, the inhibition of cancer cell growth and proliferation, and the modulation of immune system function. These effects have been extensively studied in both in vitro and in vivo models, and they represent important areas of research for the development of new therapeutic agents.
実験室実験の利点と制限
One of the main advantages of 2-Acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid for lab experiments is its potent inhibition of COX-2, which makes it a valuable tool for studying the mechanisms of inflammation and pain. Additionally, this compound has been found to be relatively safe and well-tolerated in animal studies, which makes it a useful compound for exploring new therapeutic avenues. However, there are also some limitations to the use of this compound in lab experiments, including its potential toxicity at high doses and its limited solubility in aqueous solutions. These factors must be taken into account when designing experiments using this compound.
将来の方向性
There are many potential future directions for research involving 2-Acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid, including the development of new anti-inflammatory and analgesic drugs based on its structure and mechanism of action. Additionally, this compound may be useful in the development of new cancer therapies, as it has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Other potential areas of research include the modulation of immune system function, the exploration of new delivery methods for this compound, and the investigation of its potential interactions with other drugs and compounds. Overall, this compound represents a valuable tool for scientific research, and it is likely to continue to be an important area of investigation in the years to come.
合成法
The synthesis of 2-Acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid can be achieved through several different methods, including the reaction of flurbiprofen with trifluoromethoxyphenylacetic anhydride or the reaction of flurbiprofen with trifluoromethoxyphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. These methods have been extensively studied and optimized for yield and purity, and they represent reliable ways to produce this compound for research purposes.
科学的研究の応用
2-Acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid has been used in a variety of scientific research applications, including studies of inflammation, pain, and cancer. In particular, this compound has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory prostaglandins. This makes this compound a valuable tool for studying the mechanisms of inflammation and pain, as well as for developing new anti-inflammatory and analgesic drugs.
特性
IUPAC Name |
2-acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4/c1-6(16)15-9(10(17)18)7-4-2-3-5-8(7)19-11(12,13)14/h2-5,9H,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUGWCVYDRDNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

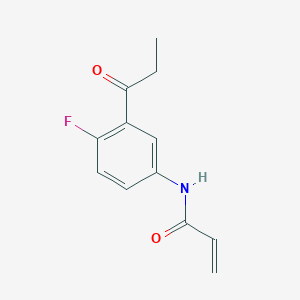
![6-methyl-3-phenethyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2786233.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2786234.png)
![2-[[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2786235.png)
![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2786236.png)
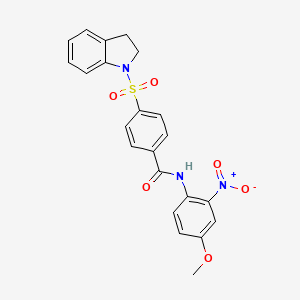
![5-Amino-1-(2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile](/img/structure/B2786238.png)
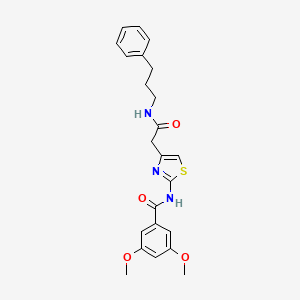

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2786245.png)
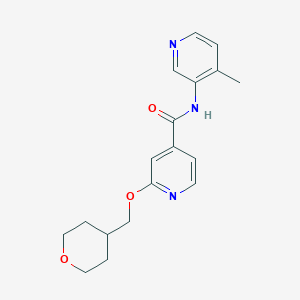
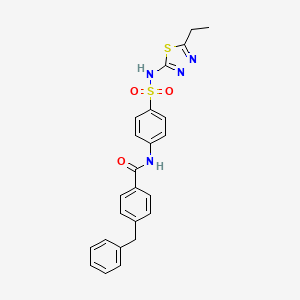
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2786251.png)
